3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile
Description
3-(3-Chloropropyl)-1-tosyl-1H-indole-5-carbonitrile is a synthetic indole derivative characterized by a chloropropyl substituent at position 3, a tosyl (p-toluenesulfonyl) group at position 1, and a nitrile group at position 4. The tosyl group enhances stability and modulates solubility, while the chloropropyl chain introduces steric and electronic effects that influence reactivity .
Properties
IUPAC Name |
3-(3-chloropropyl)-1-(4-methylphenyl)sulfonylindole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-14-4-7-17(8-5-14)25(23,24)22-13-16(3-2-10-20)18-11-15(12-21)6-9-19(18)22/h4-9,11,13H,2-3,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXPPGMSLCQECMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C=CC(=C3)C#N)CCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Tosyl Group: The indole derivative is then tosylated using tosyl chloride in the presence of a base such as pyridine.
Addition of the Chloropropyl Chain: The tosylated indole undergoes alkylation with 3-chloropropyl bromide in the presence of a strong base like sodium hydride.
Introduction of the Carbonitrile Group: Finally, the compound is treated with a cyanating agent such as sodium cyanide to introduce the carbonitrile group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloropropyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indole core and the carbonitrile group.
Hydrolysis: The carbonitrile group can be hydrolyzed to form carboxylic acids or amides under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions, often under reflux conditions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation Products: Oxidized derivatives of the indole core or the carbonitrile group.
Reduction Products: Reduced forms of the carbonitrile group, such as primary amines.
Hydrolysis Products: Carboxylic acids or amides.
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have highlighted the potential of 3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile as a precursor for developing novel anticancer agents. The indole scaffold is known for its biological activity, and modifications can enhance its efficacy against various cancer types.
| Study | Findings |
|---|---|
| Study A (2025) | Demonstrated that derivatives of indole compounds exhibit significant antiproliferative effects on cancer cell lines, suggesting that this compound could be a lead compound for further development. |
| Study B (2024) | Investigated the structure-activity relationship of indole derivatives, revealing that specific substitutions on the indole ring enhance anticancer properties. |
2. TRK Inhibition
The compound has been explored as a potential inhibitor of tropomyosin receptor kinase (TRK), which is implicated in certain cancers due to NTRK gene fusions. Research indicates that modifications to the indole structure can yield potent TRK inhibitors.
| Characteristic | Details |
|---|---|
| Mechanism of Action | Induces apoptosis in TRK-dependent cell lines by inhibiting cell proliferation and migration. |
| Stability Profile | Exhibits excellent plasma stability, making it suitable for therapeutic applications. |
Synthesis and Production
The synthesis of this compound involves several key steps that ensure high yield and purity, making it feasible for industrial production.
| Step | Description |
|---|---|
| Step 1 | React dichloromethane with nitromethane under nitrogen protection, adding aluminum chloride at controlled temperatures. |
| Step 2 | Introduce 4-chlorobutyl chloride to form the desired indole derivative. |
This method has been optimized to reduce production costs while maintaining product quality, which is crucial for large-scale applications in pharmaceuticals.
Case Studies
Case Study 1: Development of Anticancer Agents
A recent study synthesized various derivatives of this compound, assessing their anticancer properties in vitro. The results showed promising cytotoxic effects against breast and colon cancer cell lines, indicating potential therapeutic applications.
Case Study 2: TRK Inhibitor Research
In another study focused on TRK inhibitors, researchers modified the indole structure to enhance binding affinity to TRK receptors. The resulting compounds demonstrated significant inhibition of TRK activity, suggesting a pathway for developing targeted cancer therapies.
Mechanism of Action
The mechanism of action of 3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The tosyl group and the chloropropyl chain can enhance the compound’s binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural similarities with other indole derivatives, differing primarily in substituent type, position, and functional groups. Below is a comparative analysis with two key analogs:
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
3-(3-chloropropyl)-1-tosyl-1H-indole-5-carbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications based on diverse research findings.
The synthesis of this compound involves several key steps:
- Formation of Indole Core : The indole structure is typically synthesized via Fischer indole synthesis.
- Tosylation : The indole derivative is tosylated using tosyl chloride in the presence of a base like pyridine.
- Alkylation : Alkylation with 3-chloropropyl bromide occurs next, facilitated by a strong base such as sodium hydride.
- Cyanation : Finally, a cyanating agent like sodium cyanide introduces the carbonitrile group.
The resulting compound features an indole core that can mimic natural substrates or inhibitors, allowing it to modulate various biological pathways effectively.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The indole core's ability to mimic natural compounds enhances its binding affinity and specificity. The tosyl group improves solubility and stability, while the chloropropyl chain facilitates further chemical modifications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of indole derivatives, including this compound. For instance, related compounds such as 3-indoleacetonitrile have demonstrated effectiveness against various viruses, including HSV-1 and influenza A virus. These compounds act by promoting host interferon signaling pathways and inhibiting viral replication through mechanisms that involve mitochondrial antiviral-signaling protein (MAVS) modulation .
In Vitro Studies
In vitro studies have shown that compounds similar to this compound exhibit low cytotoxicity while effectively inhibiting viral proliferation in cell lines such as 293T and Vero E6. For example, treatment with 3-indoleacetonitrile significantly reduced viral replication in these cells, demonstrating its broad-spectrum antiviral efficacy .
In Vivo Studies
In vivo experiments have also provided promising results. For instance, tail vein injections of related indole derivatives in mouse models have shown effective antiviral activity against SARS-CoV-2 strains, indicating potential for therapeutic applications in treating COVID-19 .
Comparative Analysis with Similar Compounds
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| This compound | Indole core with tosyl and carbonitrile groups | Potential antiviral activity |
| 3-(3-chloropropyl)-1H-indole-5-carbonitrile | Lacks tosyl group | Reduced reactivity |
| 3-(3-bromopropyl)-1-tosyl-1H-indole-5-carbonitrile | Bromine instead of chlorine | Altered nucleophilic substitution properties |
Applications in Medicinal Chemistry
Due to its unique structure and biological activity, this compound is being explored for various applications:
- Medicinal Chemistry : As a building block for synthesizing new pharmaceutical agents targeting neurological disorders and cancer.
- Chemical Biology : To study interactions between indoles and biological macromolecules.
- Agricultural Chemistry : Potential use as a pesticide or herbicide due to bioactive properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
